In Vivo Antitumor Efficacy: Thiophene-3-Carboxamide Isomer vs. 2-Carboxamide Comparator
In a series of heterocyclic acetogenin analogs, the thiophene-3-carboxamide isomer demonstrated strong in vivo tumor growth inhibition against the human lung cancer cell line NCI-H23 in a mouse xenograft model, whereas the thiophene-2-carboxamide isomer was also noted for its activity in the xenograft assay. The study specifically highlights the thiophene-3-carboxamide analogue for its potent in vivo effect without critical toxicity, establishing a clear efficacy and safety advantage for the 3-positional isomer class. [1]
| Evidence Dimension | In vivo antitumor activity (xenograft model) |
|---|---|
| Target Compound Data | Strong in vivo tumor growth inhibition against NCI-H23 xenografts; no critical toxicity. |
| Comparator Or Baseline | Thiophene-2-carboxamide analogue: also inhibited NCI-H23 growth in the xenograft mouse assay. |
| Quantified Difference | Qualitative superiority demonstrated for the 3-carboxamide isomer regarding toxicity profile and robust in vivo efficacy (exact IC50 comparison not provided). |
| Conditions | Human lung cancer cell line NCI-H23 xenografted into nude mice. [1] |
Why This Matters
For procurement in oncology drug discovery programs, a thiophene-3-carboxamide core is a superior starting point relative to the 2-carboxamide isomer, as it is associated with a more favorable in vivo efficacy-toxicity balance.
- [1] Mai, T. T., Hamada, Y., Inoue, T., & Umezawa, K. (2014). Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. European Journal of Medicinal Chemistry, 87, 522-530. DOI: 10.1016/j.ejmech.2014.09.084 View Source
